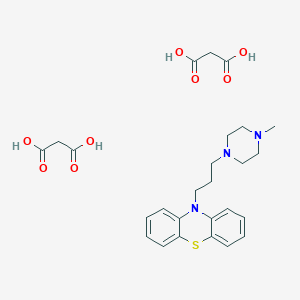
Perazin-Dimalonat
Übersicht
Beschreibung
Perazine dimalonate (PD) is a synthetic, water-soluble compound that has been used in a wide range of scientific research applications. It is an analog of carbamazepine, a commonly prescribed anticonvulsant drug, and it is believed to have similar pharmacological effects. PD has been studied in a variety of laboratory experiments, and its biochemical and physiological effects have been investigated. In
Wissenschaftliche Forschungsanwendungen
Antipsychotische Behandlung
Perazin-Dimalonat ist ein niedermolekulares Medikament, das als Dopaminrezeptor-Antagonist wirkt . Es wurde in der langfristigen pharmakologischen Behandlung von Schizophrenie eingesetzt . Eine klinische Studie (NCT02307396) untersuchte die Notwendigkeit einer Langzeitbehandlung mit Antipsychotika zur Vorbeugung von Rückfällen bei langfristig stabilisierten schizophrenen Patienten .
Verhaltensstörungen
This compound wurde für die Behandlung von Verhaltensstörungen indiziert . Seine Wirkungsweise als Dopaminrezeptor-Antagonist kann helfen, Symptome im Zusammenhang mit diesen Störungen zu behandeln .
Arzneimittelentwicklung
This compound kann in der Entwicklung analytischer Methoden, der Methodenvalidierung (AMV) und der Anwendung der Qualitätskontrolle (QC) für abgekürzte neue Arzneimittelzulassungen (ANDA) oder während der kommerziellen Produktion von this compound verwendet werden .
Molekulare Bildgebung
Es wurden Forschungsarbeiten durchgeführt, um Peptide zu entwickeln, die auf IL-7Rα abzielen, für die molekulare Bildgebung des Synoviums bei rheumatoider Arthritis . This compound wurde in dieser Forschung verwendet, was auf seine mögliche Anwendung im Bereich der molekularen Bildgebung hindeutet .
Patententwicklung
This compound wurde mit zahlreichen Patenten in Verbindung gebracht . Dies deutet auf seine bedeutende Rolle bei der Entwicklung neuer Medikamente und Therapien hin
Wirkmechanismus
Target of Action
Perazine Dimalonate primarily targets the Dopamine Receptors (DRDs) . Dopamine is a key neurotransmitter involved in regulating mood, cognition, and perception . The primary target of Perazine Dimalonate is the central nervous system, where it exerts its effects by modulating neurotransmitter activity .
Mode of Action
Perazine Dimalonate exerts its therapeutic effects primarily through antagonism of dopamine receptors , specifically the D2 subtype . By blocking these receptors, Perazine Dimalonate inhibits the action of dopamine, which can help to alleviate symptoms of psychosis and other mental disorders .
Biochemical Pathways
Perazine Dimalonate affects the Neuroactive ligand-receptor interaction and Dopaminergic synapse pathways . By antagonizing the dopamine receptors, it can alter the normal functioning of these pathways, leading to changes in neurotransmission and neuronal activity .
Result of Action
The molecular and cellular effects of Perazine Dimalonate’s action primarily involve changes in neurotransmitter activity within the central nervous system . By blocking dopamine receptors, it can help to normalize neurotransmission and alleviate symptoms of psychosis and other mental disorders .
Action Environment
The action, efficacy, and stability of Perazine Dimalonate can be influenced by various environmental factors. For instance, concurrent use of other central nervous system depressants can enhance the sedative effects of Perazine Dimalonate . Additionally, individual factors such as the patient’s age, health status, and other medications can also impact the drug’s effectiveness and risk of side effects .
Biochemische Analyse
Biochemical Properties
Perazine Dimalonate interacts with dopamine receptors (DRDs), acting as an antagonist . This means it binds to these receptors and inhibits their activity, which can influence various biochemical reactions within the body.
Cellular Effects
Perazine Dimalonate’s antagonistic action on dopamine receptors can have various effects on cells. By inhibiting these receptors, it can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Perazine Dimalonate involves its interaction with dopamine receptors. As a DRDs antagonist, it binds to these receptors and inhibits their activity This can lead to changes in gene expression and cellular function
Metabolic Pathways
Perazine Dimalonate is known to inhibit human cytochrome P450 isoenzyme 1A2 (CYP1A2) at therapeutic drug concentrations . This suggests that it may be involved in the metabolic pathways associated with this enzyme. Detailed information about its interaction with other enzymes or cofactors, and its effects on metabolic flux or metabolite levels, is not currently available.
Eigenschaften
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S.2C3H4O4/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;2*4-2(5)1-3(6)7/h2-5,7-10H,6,11-16H2,1H3;2*1H2,(H,4,5)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOKLRDDOBCJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.C(C(=O)O)C(=O)O.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163797 | |
| Record name | Perazine dimalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14777-25-4 | |
| Record name | Perazine dimalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014777254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine dimalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine dimalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE DIMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94LL6T81RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques have been explored for the determination of Perazine Dimalonate in pharmaceutical formulations?
A1: [] A rapid oxidimetric titration method using Cerium(IV) sulfate (Ce(SO4)2) has been developed for determining Perazine Dimalonate in tablets and injectable solutions. This method proves advantageous as common excipients like talc, magnesium stearate, sodium citrate, dextrose, starch, and gelatin do not interfere with the analysis. [] You can find more details about this method in the research paper titled "A rapid oxidimetric determination of psychotropic drugs with cerium(IV)" available here: .
Q2: Can Perazine Dimalonate be utilized in analytical chemistry for the detection of metal ions?
A2: Yes, research indicates that Perazine Dimalonate can be employed as a chromogenic reagent for the spectrophotometric determination of Iridium(IV). [] In a phosphoric acid medium, Perazine Dimalonate reacts with Iridium(IV) to form a distinct red radical cation. This reaction, occurring instantaneously at room temperature, allows for the sensitive detection and quantification of Iridium(IV) by measuring absorbance at 515 nm. [] For a deeper understanding, refer to the research article "Rapid method for the spectrophotometric determination of iridium(IV)" available here: .
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)

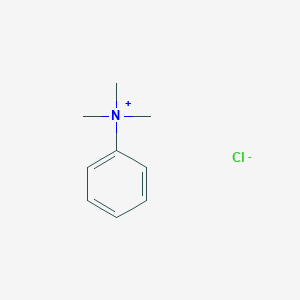



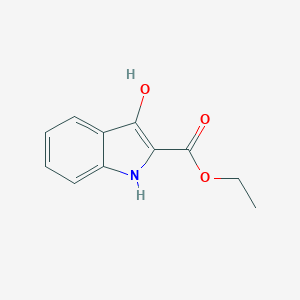

![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
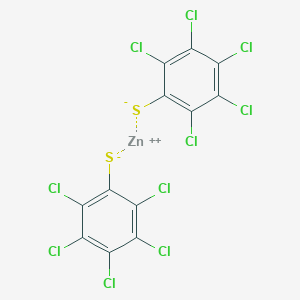


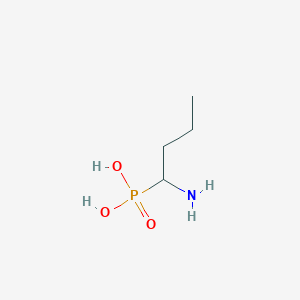
![[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate](/img/structure/B87072.png)
